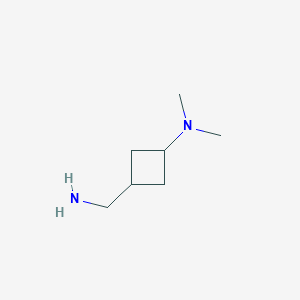

6-Ethoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure with nitrogen atoms at positions 1 and 3. While the provided papers do not directly discuss 6-Ethoxypyrimidine-4-carboxamide, they do provide insights into related compounds and their synthesis, properties, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported using various methods. For instance, the synthesis of 6-carboxamido-5,4-hydroxypyrimidinones, which are related to 6-Ethoxypyrimidine-4-carboxamide, involves two routes that offer a flexible entry into this ligand system . Another synthesis method for a pyrimidine derivative is described where the cyclization of a formamidine precursor in the presence of dry HCl in dioxane is followed by nucleophilic substitution to introduce various substituents . Additionally, the synthesis of 4,6-dihydroxypyrimidine from diethyl malonate and formamide using ethanol sodium as a catalyst has been reported, with the reaction yielding a 78.2% product .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of substituents on the pyrimidine ring that can significantly influence the compound's properties and reactivity. For example, the introduction of a carboxamido group at the 6-position of the pyrimidine ring can facilitate the formation of bidentate chelating groups, which are useful in medical imaging applications . The presence of ethoxycarbonyl and amino groups in the pyrimidine derivatives can also affect their biological activity, as seen in compounds with analgesic and anti-inflammatory properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the pyrimidine ring . The reactivity of the pyrimidine ring can also be manipulated through the introduction of activating or deactivating groups, which can influence the site and rate of substitution reactions. The interaction of pyrimidine derivatives with metal ions to form stable chelates is another important chemical reaction, particularly in the context of developing contrast agents for MRI .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the solubility of these compounds in water can vary significantly depending on the substituents present on the pyrimidine ring. The 6-carboxamido-5,4-hydroxypyrimidinones are reported to be at least an order of magnitude more soluble in water compared to their pyridinone analogues . The biological activity of pyrimidine derivatives, such as their analgesic and anti-inflammatory effects, is also a key chemical property that has been evaluated in experimental models . Additionally, the antioxidant activity of substituted pyrimidine derivatives has been assessed using assays like the DPPH assay and DNA strand scission assay .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

6-Ethoxypyrimidine-4-carboxamide derivatives have been utilized in synthesizing various novel compounds. For example, Bakhite, Al‐Sehemi, and Yamada (2005) explored the synthesis of novel pyrido and thieno pyrimidine derivatives from related compounds, illustrating its role in the development of new chemical entities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticancer Activity

The potential anticancer activities of derivatives have been a significant area of research. Theivendren et al. (2018) discussed how a pyrimidine derivative was formulated as nanoparticles to evaluate anticancer activity, demonstrating its applicability in cancer research (Theivendren et al., 2018).

Spectral Studies

Spectral studies of derivatives of 6-Ethoxypyrimidine-4-carboxamide have been conducted to understand their properties better. Arulkumaran et al. (2014) investigated the IR and NMR spectral data of these compounds, indicating its importance in understanding chemical properties and interactions (Arulkumaran et al., 2014).

Novel Synthesis Methods

Innovative methods for synthesizing compounds with pyrimidine derivatives have been explored. Joshi and Dodge (2021) detailed efficient synthesis techniques for marine-sourced compounds with antibacterial properties, showing the compound's versatility in drug development (Joshi & Dodge, 2021).

Microwave-mediated Synthesis

Eynde et al. (2001) demonstrated the use of microwave irradiation in the solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines, indicating the compound's role in facilitating new synthetic approaches (Eynde et al., 2001).

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s worth noting that pyrimidine derivatives have been found to inhibit the growth of certain pathogens . The mechanism of action of these compounds often involves interactions with key enzymes or proteins within the target organism, leading to inhibition of essential biological processes .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways, often leading to the inhibition of key enzymes or proteins . This can result in a disruption of essential biological processes within the target organism, leading to its eventual death or inhibition of growth .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability and overall effectiveness as a therapeutic agent .

Result of Action

It’s worth noting that pyrimidine derivatives have been found to inhibit the growth of certain pathogens . This inhibition is likely the result of the compound’s interaction with key enzymes or proteins within the target organism, leading to disruption of essential biological processes .

Action Environment

Factors such as ph, temperature, and the presence of other substances can significantly influence the action and stability of many compounds .

Propriétés

IUPAC Name |

6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-6-3-5(7(8)11)9-4-10-6/h3-4H,2H2,1H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZRTESGFHNGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxypyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)